Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)

Description

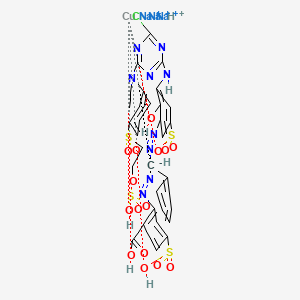

This compound is a highly complex copper-containing coordination polymer featuring a triazine core, azo (-N=N-) linkages, and multiple sulfonate (-SO₃⁻) groups. Its structure includes ethylsulfonyl and sulphooxyethyl substituents, which enhance solubility in aqueous environments. Such derivatives are typically synthesized for applications in pharmaceuticals (e.g., as active pharmaceutical intermediates (APIs)) or as dyes due to their chromophoric azo groups .

Properties

CAS No. |

84057-71-6 |

|---|---|

Molecular Formula |

C33H30ClCuN9Na3O15S4+3 |

Molecular Weight |

1088.9 g/mol |

IUPAC Name |

trisodium;2-[[[[3-[[4-chloro-6-[N-ethyl-3-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]-phenylmethyl]diazenyl]-4-sulfobenzoic acid;copper;hydron |

InChI |

InChI=1S/C33H29ClN9O15S4.Cu.3Na/c1-2-43(20-9-6-10-21(15-20)59(47,48)14-13-58-62(55,56)57)33-37-31(34)36-32(38-33)35-26-17-23(61(52,53)54)18-27(28(26)44)40-42-29(19-7-4-3-5-8-19)41-39-25-16-22(60(49,50)51)11-12-24(25)30(45)46;;;;/h3-12,15-18,44H,2,13-14H2,1H3,(H,45,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,36,37,38);;;;/q-1;;3*+1/p+1 |

InChI Key |

ALMPAURXOKUEBC-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CCN(C1=CC(=CC=C1)S(=O)(=O)CCOS(=O)(=O)O)C2=NC(=NC(=N2)NC3=C(C(=CC(=C3)S(=O)(=O)O)N=N[C-](C4=CC=CC=C4)N=NC5=C(C=CC(=C5)S(=O)(=O)O)C(=O)O)O)Cl.[Na+].[Na+].[Na+].[Cu] |

Origin of Product |

United States |

Preparation Methods

The synthesis of trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then coupled through azo and triazinyl linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, which can lead to the formation of quinone-like structures.

Reduction: The azo groups can be reduced to amines under specific conditions, often using reducing agents like sodium dithionite.

Substitution: The triazinyl and sulphonyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted derivatives and reduced forms.

Scientific Research Applications

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) has several scientific research applications:

Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its distinct color properties.

Biology: Employed in staining procedures to highlight specific cellular components.

Medicine: Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways.

Industry: Utilized in the production of textiles and inks, where its stability and colorfastness are highly valued.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulphonyl and triazinyl groups can engage in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence cellular pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Trisodium (7-((4-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-hydroxyphenyl)azo)-8-hydroxynaphthalene-1,3,6-trisulphonato(5-))cuprate(3-) (CAS 69121-25-1)

- Structure : Features a pyrimidine ring instead of triazine, with hydroxynaphthalene and trisulphonato groups.

- Applications : Likely used as a textile or industrial dye due to its azo-naphthalene chromophore.

- Key Differences :

2.1.2 Trisodium Hydrogen 2-[[4-Chloro-6-[[3-[[1-(2,5-Dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulphonatobenzoate (CAS 93778-50-8)

- Structure : Shares the triazine core, azo linkages, and sulfonate groups but incorporates a dichlorophenyl-pyrazole moiety.

- Applications : Explicitly used in pharmaceuticals (APIs and intermediates) .

- Key Differences :

- Pyrazole substituents may improve thermal stability and metal-chelation efficiency.

- Molecular weight (916.97 g/mol) is lower than the target compound, suggesting differences in steric bulk.

Non-Metallated Triazine Analogues

2.2.1 4-{2-[4-(5-Aminopentylamino)-6-(4-Fluorophenylamino)-1,3,5-Triazin-2-ylamino]ethyl}benzenesulfonamide (Compound 15)

- Structure : Lacks copper coordination but retains triazine and sulfonamide groups.

- Applications : Anticancer and anti-inflammatory agents due to sulfonamide bioactivity.

Comparative Data Table

Research Findings and Mechanistic Insights

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling of triazine precursors with copper salts under controlled pH, akin to methods in and .

- Stability : Sulfonate groups confer stability in aqueous media, but the Cu²⁻ center may be prone to redox degradation under acidic conditions, as observed in other cuprates (e.g., ) .

- Pharmacological Potential: Structural analogs (e.g., CAS 93778-50-8) show that triazine-azo-cuprates can bind to biomacromolecules via sulfonate and azo groups, enabling targeted drug delivery .

Notes on Discrepancies and Gaps

- Limited Data on Electronic Properties: Unlike high-Tc cuprates (), the target compound’s magnetic or superconducting behavior remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.